molecular formula C8H13F2NO4 B6632308 N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide

Cat. No. B6632308
M. Wt: 225.19 g/mol
InChI Key: VNTKRSSQCTYMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide, also known as DFD-01, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFD-01 belongs to a class of compounds known as glyoxalase inhibitors, which have been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.

Scientific Research Applications

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the glyoxalase system, a key pathway involved in cancer cell survival. In diabetes, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to improve glucose metabolism and reduce oxidative stress, which are key factors contributing to the development of diabetic complications. In neurodegenerative disorders, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to protect against neuronal damage and improve cognitive function.

Mechanism of Action

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide exerts its therapeutic effects by inhibiting the activity of glyoxalase I, an enzyme that plays a key role in the detoxification of methylglyoxal, a potent glycating agent. By inhibiting glyoxalase I, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide increases the levels of methylglyoxal, which in turn leads to the accumulation of advanced glycation end-products (AGEs) in cells. AGEs are known to contribute to the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. By increasing the levels of AGEs, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide exerts its therapeutic effects by modulating various cellular pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to exert various biochemical and physiological effects in cells and animal models. In cancer, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In diabetes, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent the development of diabetic complications. In neurodegenerative disorders, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high potency, and low toxicity. However, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions during experiments.

Future Directions

Future research on N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic properties. Additionally, the development of novel N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide derivatives with improved solubility and stability could further enhance its therapeutic potential. Overall, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide represents a promising therapeutic agent with broad applications in various diseases.

Synthesis Methods

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,2-difluoro-3-hydroxypropylamine with glyoxal in the presence of a base. The resulting intermediate is then treated with a carboxylic acid derivative to form the final product. The synthesis method of N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO4/c9-8(10,5-12)4-11-7(13)6-3-14-1-2-15-6/h6,12H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKRSSQCTYMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide

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